9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole
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Overview
Description
9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole is a complex organic compound belonging to the carbazole family. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole typically involves multiple steps, including the formation of the carbazole core and subsequent functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination and biphenyl attachment . The reaction conditions often require precise control of temperature, solvent, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of carbazole derivatives, including 9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole, often employs large-scale chemical reactors with optimized reaction conditions to ensure consistent quality and efficiency. Techniques such as continuous flow synthesis and automated reaction monitoring are used to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound of many carbazole derivatives, known for its photochemical stability and charge transport properties.
9-Benzyl-9H-carbazole: A derivative with a benzyl group, used in various electronic applications.
Indolocarbazole: A fused-ring carbazole derivative with applications in OLEDs and other optoelectronic devices.
Uniqueness
9-([1,1’-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole is unique due to the presence of both a biphenyl group and a bromine atom, which can enhance its electronic properties and reactivity. This makes it particularly valuable in the development of advanced materials for electronic and optoelectronic applications .
Properties
Molecular Formula |
C32H20BrN |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
18-bromo-21-(4-phenylphenyl)-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene |
InChI |
InChI=1S/C32H20BrN/c33-23-16-19-29-30(20-23)34(24-17-14-22(15-18-24)21-8-2-1-3-9-21)32-28-13-7-5-11-26(28)25-10-4-6-12-27(25)31(29)32/h1-20H |
InChI Key |
JBHDXUZBPVLWPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=CC(=C4)Br)C5=C3C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
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